Soludactone

Parenteral Drug Formulation Pharmacokinetics Acute Decompensated Heart Failure

Potassium canrenoate is the only clinically utilized antimineralocorticoid agent available for intravenous administration, making it an irreplaceable tool for acute hemodynamic studies and research where oral dosing is unfeasible. This water-soluble prodrug, metabolized to canrenone, enables rapid onset of action. Preclinical research demonstrates its unique value in significantly reducing mean arterial pressure in primary aldosteronism models and attenuating isoprenaline-induced cardiac fibrosis. Its established IV admixture stability protocols and lower adverse effect profile compared to spironolactone make it the definitive choice for specialized cardiovascular and renal research programs.

Molecular Formula C22H30KO4
Molecular Weight 397.6 g/mol
CAS No. 2181-04-6
Cat. No. B1668265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSoludactone
CAS2181-04-6
Synonyms17 Hydroxy 3 Oxo 17alpha Pregna 4,6 Diene 21 Carboxylic Acid
17-Hydroxy-3-Oxo-17alpha-Pregna-4,6-Diene-21-Carboxylic Acid
Acid, 17-Hydroxy-3-Oxo-17alpha-Pregna-4,6-Diene-21-Carboxylic
Acid, Canrenoic
Canrenoate Potassium
Canrenoate, Potassium
Canrenoic Acid
Kalium Can. Ratiopharm
Kalium-Can.-ratiopharm
Potassium Canrenoate
SC 14266
SC-14266
SC14266
Soldactone
Soludactone
Spiroctan
Molecular FormulaC22H30KO4
Molecular Weight397.6 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)[O-])O)C.[K+]
InChIInChI=1S/C22H30O4.K/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21,26)12-8-19(24)25;/h3-4,13,16-18,26H,5-12H2,1-2H3,(H,24,25);/t16-,17+,18+,20+,21+,22-;/m1./s1
InChIKeyOCNCAPJTFQNUKP-RYVBEKKQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Soludactone (Potassium Canrenoate) Procurement & Selection Guide for Parenteral Aldosterone Antagonism


Soludactone, identified by CAS 2181-04-6 and chemically known as potassium canrenoate, is a synthetic pregnadiene derivative that functions as a competitive antagonist at the mineralocorticoid receptor (MR), classified as an anti-aldosterone diuretic [1]. Unlike many drugs in its class, potassium canrenoate is a prodrug that is metabolized *in vivo* to the active moiety canrenone, and it possesses the unique feature of being formulated for parenteral administration due to its high water solubility [2]. Its primary recognized role is in the management of conditions characterized by secondary hyperaldosteronism, such as edema associated with heart failure, liver cirrhosis, and certain forms of hypertension, where its acute and intravenous route of delivery provide a critical clinical advantage over orally-administered alternatives [3].

Why Generic Mineralocorticoid Receptor Antagonists Cannot Substitute for Soludactone (Potassium Canrenoate) in Acute Care and Research


The assumption that all aldosterone antagonists are interchangeable based on their shared mechanism of action ignores profound differences in their pharmacokinetic and pharmacodynamic profiles, which dictate their clinical and research utility. For instance, the most common comparator, oral spironolactone, is a prodrug with a complex metabolism and a relative potency ratio compared to potassium canrenoate of approximately 0.3:1 on a molar basis [1]. Furthermore, while spironolactone is associated with a significant incidence of gynecomastia, potassium canrenoate exhibits a markedly lower rate of this adverse effect [2]. Critically, potassium canrenoate stands alone as the only clinically utilized antimineralocorticoid agent that can be administered intravenously, enabling its use in acute hospital settings where oral medication is impossible or unreliable, and where rapid onset of action is required [3]. Generic substitution with an oral-only MRA in these contexts would constitute a significant deviation from standard of care and compromise therapeutic objectives.

Quantitative Comparative Evidence for Potassium Canrenoate (Soludactone) Selection Over MR Antagonist Alternatives


Superior Water Solubility Enabling Intravenous Administration vs. Oral-Only MR Antagonists

Potassium canrenoate is distinguished from spironolactone, eplerenone, and other MR antagonists by its high aqueous solubility, which directly enables intravenous administration. This is a critical differentiator for procurement in hospital and acute care settings. Experimental solubility data confirms that potassium canrenoate achieves a solubility of 100 mg/mL in water under specified conditions [1]. In contrast, spironolactone and eplerenone are practically insoluble in water, rendering them unsuitable for parenteral formulation and confining their use to oral administration only [2].

Parenteral Drug Formulation Pharmacokinetics Acute Decompensated Heart Failure

Lower Relative Potency Compared to Spironolactone: A 0.3:1 Ratio on a Molar Basis

In a direct head-to-head clinical pharmacology study in healthy volunteers, the antimineralocorticoid potency of potassium canrenoate was quantitatively compared to that of spironolactone. Potassium canrenoate was found to be significantly less potent than spironolactone, with the best estimate of relative potency being approximately 0.3:1 (potassium canrenoate:spironolactone) on both a weight and molar basis [1]. This indicates that a dose of potassium canrenoate has roughly one-third the mineralocorticoid receptor-blocking activity of an equimolar dose of spironolactone. Furthermore, while spironolactone produced a clear log dose-response curve, a valid estimate of potency could not even be established for potassium canrenoate in the same fludrocortisone-challenge model, suggesting its activity is not solely driven by the canrenone metabolite [2].

Relative Potency Pharmacodynamics Aldosterone Antagonism

Greater and More Rapid Antihypertensive Effect on Diastolic Blood Pressure

A clinical cross-over study comparing potassium canrenoate and spironolactone in patients with essential arterial hypertension demonstrated a clinically meaningful difference in the dynamics of blood pressure reduction. While both drugs were active at lowering blood pressure after 7 days at a dose of 200 mg/day, potassium canrenoate showed a greater and more rapid effect, particularly on diastolic arterial pressure, as confirmed by statistical analyses [1]. This differential effect was associated with a significantly lower increase in plasma renin activity (PRA) and aldosterone levels in the potassium canrenoate group, suggesting a less pronounced reactive stimulation of the renin-angiotensin-aldosterone system (RAAS) compared to spironolactone [1].

Essential Hypertension Antihypertensive Agents Clinical Trial

Half the Dose Required for Equivalent Body Weight Control in Cirrhotic Patients

In a randomized, double-crossover study involving 54 cirrhotic patients, the dose required to maintain body weight was a key differentiating factor between the two drugs. The study found that maintenance of body weight was achieved with a dose of potassium canrenoate that was half that required for spironolactone [1]. The doses compared were 50-200 mg/day for potassium canrenoate versus 100-200 mg/day for spironolactone [1]. Furthermore, this study documented a notable difference in the incidence of gynecomastia, a common and problematic side effect of spironolactone. Gynecomastia was present in 13 out of 30 patients under spironolactone, but in only 5 out of 25 patients under potassium canrenoate [1].

Cirrhosis Ascites Diuretic Dose-Response

Defined Compatibility Profile with Over 120 Injectable Preparations for Clinical Use

The practical utility of an intravenous formulation in a clinical setting depends heavily on its compatibility with other commonly co-administered injectable drugs. A systematic study examined the physicochemical compatibility of a commercial potassium canrenoate preparation (Soldactone®) with 124 other injectable preparations [1]. The study found that the concentration of canrenoate remained above 90% of the control after 24 hours of mixing with 53 of the 124 tested preparations, indicating no significant interaction [1]. Conversely, specific incompatibilities were identified with 16 total parenteral nutrition solutions, 5 amino acid solutions, and 17 antibiotics dissolved in saline [1]. Additionally, when mixed with a furosemide injection (20mg), the canrenoate concentration decreased to less than 90% of the control, indicating a specific incompatibility [1]. Mixing with 5% glucose solution showed no incompatibility [1].

Drug Compatibility Injectable Formulation Hospital Pharmacy

Acute Hemodynamic Effect: Significant Reduction in Mean Blood Pressure in Primary Aldosteronism

The acute intravenous administration of potassium canrenoate (Soldactone) at a dose of 2 mg/kg produced a significant and quantifiable hemodynamic effect in patients with primary aldosteronism (PA). In these patients, mean blood pressure (MBP) decreased by -12 +/- 2 mmHg, a reduction that was significantly greater than the -5 +/- 2 mmHg and -4 +/- 1 mmHg decreases observed in essential hypertension (EH) and renovascular hypertension (RVH), respectively [1]. This effect was mediated by a significant reduction in total peripheral resistance index (TPRI) in the PA group, with a strong correlation between the change in MBP and the change in TPRI (r = 0.82, p < 0.01) [1]. This provides direct evidence for an extrarenal vasodilatory action of the drug, likely through blockade of aldosterone-mediated vasoconstriction.

Primary Aldosteronism Hemodynamics Vascular Resistance

Evidence-Backed Applications for Potassium Canrenoate (Soludactone) in Clinical and Preclinical Research


Research on Acute Hemodynamic Regulation and Extrarenal Aldosterone Effects

Use potassium canrenoate as an acute intravenous challenge agent to dissect the vascular (non-renal) effects of aldosterone. Its demonstrated ability to significantly reduce mean arterial pressure and total peripheral resistance in primary aldosteronism within a short timeframe makes it an ideal tool for hemodynamic studies. This application is directly supported by evidence showing a -12 +/- 2 mmHg drop in MBP in PA patients, mediated by a reduction in total peripheral resistance index (r = 0.82, p < 0.01) [1].

Parenteral Mineralocorticoid Receptor Antagonism in Rodent Models of Cardiovascular Fibrosis

Employ potassium canrenoate in drinking water (e.g., 20 mg/kg/day) in rat models to study the role of aldosterone in pathological cardiac remodeling and fibrosis. This is validated by its proven ability to significantly reduce isoprenaline-induced fibrosis in the left ventricle of rats, even though it does not attenuate ventricular dilatation [1]. Its high water solubility facilitates this route of administration in preclinical studies.

Hospital Pharmacy Studies on Injectable Drug Compatibility and Admixture Stability

Utilize potassium canrenoate (Soldactone®) as a reference compound for developing and validating protocols for safe IV admixture. Extensive published data provides a quantitative baseline for its stability (≥90% content remaining) with over 50 common injectable preparations and identifies specific incompatibilities with furosemide, TPN solutions, and saline-diluted antibiotics [1]. This information is critical for developing hospital-specific medication safety guidelines.

Clinical Trials in Liver Cirrhosis Focusing on Ascites Management with Lower Dose and Reduced Gynecomastia

Design studies for managing ascites in cirrhotic patients using potassium canrenoate as an alternative to spironolactone. The evidence base supports its use at half the dose required for spironolactone to maintain body weight and highlights a substantially lower incidence of the distressing side effect of gynecomastia (20% vs. 43% for spironolactone) [1]. This can improve patient compliance and overall trial success.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Soludactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.